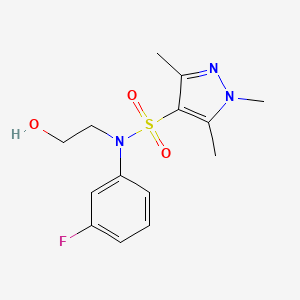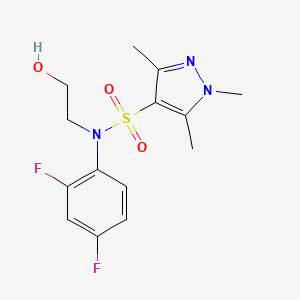![molecular formula C13H17N3OS B7664082 3-Cyclobutyl-4-methyl-5-[(2-methylfuran-3-yl)sulfanylmethyl]-1,2,4-triazole](/img/structure/B7664082.png)
3-Cyclobutyl-4-methyl-5-[(2-methylfuran-3-yl)sulfanylmethyl]-1,2,4-triazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Cyclobutyl-4-methyl-5-[(2-methylfuran-3-yl)sulfanylmethyl]-1,2,4-triazole is a compound that belongs to the class of triazole derivatives. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry and biochemistry.
Mecanismo De Acción
The mechanism of action of 3-Cyclobutyl-4-methyl-5-[(2-methylfuran-3-yl)sulfanylmethyl]-1,2,4-triazole is not fully understood. However, it is believed to exert its pharmacological effects by interacting with specific molecular targets in the body. For example, the compound has been shown to inhibit the growth of various microorganisms by interfering with their DNA synthesis and cell division processes.
Biochemical and Physiological Effects:
This compound has been reported to exhibit various biochemical and physiological effects. For example, it has been shown to inhibit the growth of cancer cells and induce apoptosis (programmed cell death) in vitro. The compound has also been shown to reduce the levels of glucose and fructose in the blood, suggesting its potential as an antidiabetic agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 3-Cyclobutyl-4-methyl-5-[(2-methylfuran-3-yl)sulfanylmethyl]-1,2,4-triazole in lab experiments is its high potency and selectivity. The compound has been reported to exhibit significant pharmacological effects at relatively low concentrations, making it an attractive candidate for further research. However, one of the limitations of using this compound is its relatively complex synthesis method, which may limit its availability and accessibility for some researchers.
Direcciones Futuras
There are several future directions for research on 3-Cyclobutyl-4-methyl-5-[(2-methylfuran-3-yl)sulfanylmethyl]-1,2,4-triazole. One possible direction is to investigate its potential as an anticancer agent in vivo. Another direction is to explore its mechanism of action in more detail, with the aim of identifying specific molecular targets that may be involved in its pharmacological effects. Additionally, further research is needed to evaluate the safety and toxicity of this compound, particularly in long-term studies. Finally, there is a need for the development of more efficient and cost-effective methods for the synthesis of this compound, which may facilitate its wider use in scientific research.
In conclusion, this compound is a compound that has shown significant potential in various fields of scientific research, particularly in medicinal chemistry and biochemistry. Its high potency and selectivity, combined with its diverse pharmacological effects, make it an attractive candidate for further investigation. However, more research is needed to fully understand its mechanism of action, evaluate its safety and toxicity, and develop more efficient synthesis methods.
Métodos De Síntesis
The synthesis of 3-Cyclobutyl-4-methyl-5-[(2-methylfuran-3-yl)sulfanylmethyl]-1,2,4-triazole involves the reaction of cyclobutylmethylamine, 2-methylfuran-3-thiol, and ethyl propiolate in the presence of a catalyst. The reaction is carried out under reflux conditions, and the product is obtained in good yield after purification.
Aplicaciones Científicas De Investigación
3-Cyclobutyl-4-methyl-5-[(2-methylfuran-3-yl)sulfanylmethyl]-1,2,4-triazole has been extensively studied for its potential applications in medicinal chemistry. It has been reported to exhibit significant antimicrobial, antifungal, and antitumor activities. The compound has also been investigated for its potential as an antidiabetic agent and as an inhibitor of the enzyme aldose reductase, which is involved in the development of diabetic complications.
Propiedades
IUPAC Name |
3-cyclobutyl-4-methyl-5-[(2-methylfuran-3-yl)sulfanylmethyl]-1,2,4-triazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3OS/c1-9-11(6-7-17-9)18-8-12-14-15-13(16(12)2)10-4-3-5-10/h6-7,10H,3-5,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMNUNVHNDCRXAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CO1)SCC2=NN=C(N2C)C3CCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl]methyl]-2-chloro-4-methoxyaniline](/img/structure/B7664000.png)
![3-chloro-N-[[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl]-2-(2-methoxyethoxy)aniline](/img/structure/B7664008.png)

![N-[[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]methyl]-2,2-dimethylcyclohexan-1-amine](/img/structure/B7664012.png)
![2-[2-(2-Methylfuran-3-yl)sulfanylethoxy]ethanol](/img/structure/B7664020.png)


![(2-Methylphenyl) 2-[3,5-dimethyl-1-(2,2,2-trifluoroethyl)pyrazol-4-yl]acetate](/img/structure/B7664052.png)
![N-[4-[2-[4-(hydroxymethyl)phenyl]ethylamino]cyclohexyl]acetamide](/img/structure/B7664067.png)
![N-[2-chloro-4-(methylcarbamoyl)phenyl]-1-phenyl-5-propan-2-ylpyrazole-3-carboxamide](/img/structure/B7664081.png)

![2-[Benzyl-(2-phenyl-1,3-oxazole-4-carbonyl)amino]acetic acid](/img/structure/B7664102.png)
![4-chloro-3-[[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]methylamino]-N-methylbenzamide](/img/structure/B7664106.png)
![3-[[5-(3-Chlorophenyl)-1,3,4-oxadiazol-2-yl]methylamino]-5-fluoro-4-methylbenzamide](/img/structure/B7664107.png)
